molecular formula C22H16N4O3S2 B4897443 N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide CAS No. 428471-31-2

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide

Cat. No.: B4897443
CAS No.: 428471-31-2
M. Wt: 448.5 g/mol
InChI Key: XRMOBCASRUQJOI-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the phenyl group and the carbamothioyl linkage. The final step involves the nitration of the benzamide moiety under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the benzothiazole ring produces sulfoxides or sulfones.

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c1-13-6-7-15(12-18(13)26(28)29)20(27)25-22(30)23-16-10-8-14(9-11-16)21-24-17-4-2-3-5-19(17)31-21/h2-12H,1H3,(H2,23,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMOBCASRUQJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367761
Record name N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428471-31-2, 6459-52-5
Record name N-[[[4-(2-Benzothiazolyl)phenyl]amino]thioxomethyl]-4-methyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428471-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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